(Dinitromethyl)pyridine
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Overview
Description
(Dinitromethyl)pyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a dinitromethyl group (-C(NO2)2) attached to the pyridine ring. This compound is of significant interest due to its energetic properties, making it a potential candidate for use in various applications, including explosives and propellants .
Preparation Methods
The synthesis of (dinitromethyl)pyridine typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridinecarboxaldoximes with dinitrogen tetroxide (N2O4), followed by conversion into dinitromethylide hydrazinium salts . The reaction conditions often require controlled temperatures and specific reagents to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining safety and efficiency.
Chemical Reactions Analysis
(Dinitromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dinitromethyl group into other functional groups.
Substitution: The dinitromethyl group can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine, potassium iodide, and methanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Dinitromethyl)pyridine has several scientific research applications:
Chemistry: It is used in the synthesis of other energetic materials and as a precursor in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Due to its energetic properties, it is considered for use in explosives and propellants.
Mechanism of Action
The mechanism by which (dinitromethyl)pyridine exerts its effects involves the interaction of the dinitromethyl group with molecular targets. The compound’s energetic properties are attributed to the high energy content of the dinitromethyl group, which can release a significant amount of energy upon decomposition . The molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
(Dinitromethyl)pyridine can be compared with other similar compounds, such as:
(Trinitromethyl)pyridine: This compound has an additional nitro group, making it more energetic but also more sensitive.
(Dinitromethyl)azines: These compounds contain azine rings and exhibit similar energetic properties. The uniqueness of this compound lies in its balance between energy content and stability, making it a promising candidate for various applications.
Properties
IUPAC Name |
[nitro(pyridin-1-ium-1-yl)methylidene]-dioxidoazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c10-8(11)6(9(12)13)7-4-2-1-3-5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOABSTPGCLRIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C(=[N+]([O-])[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)/C(=[N+](\[O-])/[O-])/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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